2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and migration of cancer cells. 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide in lab experiments is its ability to selectively target cancer cells, making it a potentially more effective treatment than traditional chemotherapy drugs. However, there are also limitations to its use, such as its potential toxicity and the need for further investigation into its safety and efficacy.
Future Directions
For its research include the development of more efficient synthesis methods, investigation of its use in combination with other therapies, and further investigation into its safety and efficacy.
Synthesis Methods
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide can be synthesized using a variety of methods, but the most common approach is the reaction between 4-methylbenzoyl chloride and 4-pyrazolylamine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide. Other methods involve the use of different starting materials and reaction conditions, but the basic steps remain the same.
Scientific Research Applications
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-2-4-10(5-3-9)6-12(16)15-11-7-13-14-8-11/h2-5,7-8H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNFRTVCGHCUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.